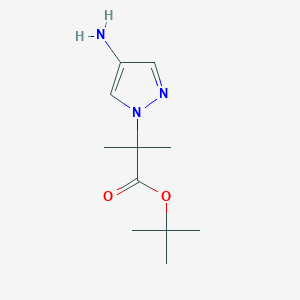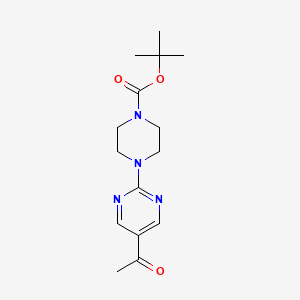![molecular formula C10H13NO2S B1409052 4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide CAS No. 1799977-70-0](/img/structure/B1409052.png)
4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide
Overview
Description
The compound “4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide” belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxides include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3- (1H-benzo [d]imidazol-2-yl)-3,4-dihydro-2H-benzo [e] [1,3] oxazine analogues were synthesized through a two-step synthetic protocol . Another pathway for the preparation of 3, 4-dihydro-2H-1λ 6 -benzo [e] [1, 2]thiazine 1, 1-dioxides 3 via an orthomethyl lithiation/cyclization reaction of N-acyl-o-toluenesulfonamides 5 has been reported .Molecular Structure Analysis
The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxides has been studied . There are four kinds of parent thiadiazine structures, having molecular formula C 3 H 4 N 2 S, in which the sulfur atom is adjacent to at least one ring nitrogen atom .Chemical Reactions Analysis
The incorporation of the (trifluoromethyl)thio group into the benzo [e] [1,2]thiazine 1,1-dioxide scaffold via a reaction of trifluoromethanesulfanylamide with 2- (2-alkynyl)benzenesulfonamide has been reported . The transformation proceeds under mild conditions .Scientific Research Applications
Synthesis and Biological Activity
A study by Zia-ur-Rehman et al. (2009) describes the synthesis of a series of compounds closely related to 4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide. These compounds have been synthesized via ultrasonic mediated N-alkylation and evaluated for their antibacterial and DPPH radical scavenging activities, indicating potential in biomedical research (Zia-ur-Rehman et al., 2009).
Chemical Synthesis and Transformation
Xiao et al. (2013) report on the synthesis of 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides, demonstrating the incorporation of the (trifluoromethyl)thio group into this class of compounds. This research highlights the compound's versatile chemical properties and its potential for further chemical transformations (Xiao et al., 2013).
Catalytic Applications
Khazaei et al. (2015) discuss the use of a derivative of 2H-benzo[e][1,2]thiazine as a catalyst in the synthesis of various organic compounds. This showcases the utility of such compounds in facilitating chemical reactions, particularly in green chemistry applications (Khazaei et al., 2015).
Pharmaceutical Research
Fülöpová et al. (2015) present an efficient synthesis of benzothiazine 1,1-dioxides, indicating their relevance in pharmaceutical research due to their biological and medicinal applications (Fülöpová et al., 2015).
Enantioselective Synthesis
Shibata et al. (2000) explore the synthesis of enantioselective fluorinating agents based on 2H-benzo[e][1,2]thiazine 1,1-dioxides. This research is significant for developing optically active compounds in organic synthesis (Shibata et al., 2000).
Ring Transformation Studies
The work by Khalaj and Adibpour (2008) examines ring expansion and cyclization reactions involving ethyl 2-(6,7-dimethoxy-3-oxo-3,4-dihydrobenzo[e][1,2]thiazine-1,1-dioxide) derivatives. This contributes to the understanding of the chemical behavior of such compounds (Khalaj & Adibpour, 2008).
Mechanism of Action
Target of Action
The primary targets of 4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide are AMPA receptors and KATP channels . These targets play crucial roles in various biological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Mode of Action
this compound interacts with its targets as a positive allosteric modulator of the AMPA receptors . This interaction results in changes in the receptor’s activity, enhancing the receptor’s response to its neurotransmitter, glutamate .
Biochemical Pathways
The compound affects the glutamatergic pathway by modulating the AMPA receptors . This modulation can lead to downstream effects such as increased neuronal excitability and enhanced learning and memory processes. Additionally, the compound’s interaction with KATP channels can influence various cellular functions, including insulin secretion and cardiovascular responses .
Pharmacokinetics
The compound’s pharmacological activities suggest that it is likely to have suitable absorption, distribution, metabolism, and excretion properties for therapeutic use .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced AMPA receptor activity and modulation of KATP channel function . These effects can lead to various therapeutic outcomes, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .
Future Directions
Biochemical Analysis
Biochemical Properties
4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been reported to act as an aldose reductase inhibitor, which is crucial in managing complications related to diabetes . Additionally, it functions as a positive allosteric modulator of AMPA receptors, enhancing synaptic transmission in the central nervous system . The compound’s interactions with these biomolecules are primarily through binding to specific active sites, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has demonstrated antiproliferative activity by inhibiting the PI3Kδ pathway, which is essential for cell growth and survival . This inhibition leads to reduced cell proliferation and induction of apoptosis. In neuronal cells, the compound’s modulation of AMPA receptors enhances synaptic plasticity and cognitive functions . Furthermore, it influences cellular metabolism by inhibiting aldose reductase, thereby reducing the accumulation of sorbitol in diabetic cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. As an aldose reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol . This action helps in managing diabetic complications. As a positive allosteric modulator of AMPA receptors, the compound binds to a distinct site on the receptor, enhancing its response to glutamate and improving synaptic transmission . Additionally, its inhibition of the PI3Kδ pathway involves binding to the enzyme’s catalytic domain, blocking its activity and leading to reduced cell proliferation .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. The compound has shown good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies in vitro have demonstrated sustained antiproliferative effects on cancer cells, while in vivo studies have shown consistent modulation of AMPA receptors and aldose reductase inhibition . These findings suggest that the compound maintains its biochemical activity over extended periods.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits aldose reductase and modulates AMPA receptors without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are further processed and excreted through the kidneys. The compound’s interaction with aldose reductase also affects the polyol pathway, reducing the conversion of glucose to sorbitol and mitigating diabetic complications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is efficiently absorbed and distributed to various tissues, including the brain, liver, and kidneys . Its interaction with transporters such as P-glycoprotein influences its cellular uptake and distribution, affecting its overall bioavailability and therapeutic efficacy .
Subcellular Localization
Within cells, this compound localizes to specific subcellular compartments, including the cytoplasm and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to these compartments. In the cytoplasm, it interacts with enzymes such as aldose reductase, while in the mitochondria, it may influence metabolic processes and energy production .
Properties
IUPAC Name |
4-ethyl-3,4-dihydro-2H-1λ6,2-benzothiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-2-8-7-11-14(12,13)10-6-4-3-5-9(8)10/h3-6,8,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHDHIMOEVCLHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNS(=O)(=O)C2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cis-2-fluoro-[1,1'-bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1408973.png)
![trans-2-Fluoro-[1,1'-bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1408974.png)
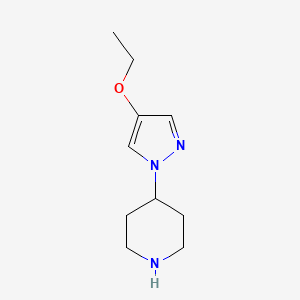

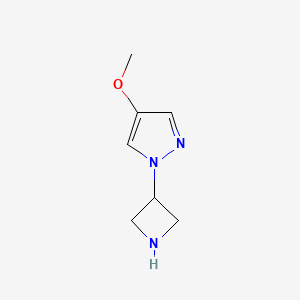


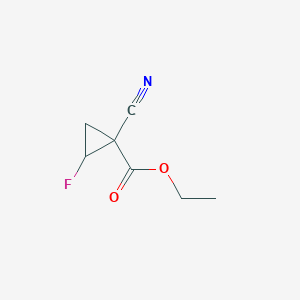
![[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]hydrazine](/img/structure/B1408985.png)


